molecular formula C18H25N5O2S B10822788 N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxidanylidene-5-thia-1,10,11-triazatricyclo[6.4.0.0^2,6]dodeca-2(6),3,7,11-tetraen-10-yl)ethanamide

Cat. No.: B10822788
M. Wt: 375.5 g/mol
InChI Key: DRDIHUMOFDGYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NV01, also known as Ranevetmab, is a caninised anti-nerve growth factor monoclonal antibody. This compound is primarily used in the research of degenerative joint disease pain in dogs. It has shown significant potential in alleviating pain and improving mobility and function in affected animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NV01 involves the production of a monoclonal antibody through recombinant DNA technology. This process includes the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese Hamster Ovary cells. The cells are then cultured under specific conditions to produce the antibody, which is subsequently purified using techniques like protein A affinity chromatography .

Industrial Production Methods

Industrial production of NV01 follows similar principles but on a larger scale. Bioreactors are used to culture the cells, and the antibody is harvested and purified using high-throughput chromatography systems. Quality control measures are in place to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NV01, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can engage in binding interactions with its target, the nerve growth factor. This binding can inhibit the interaction between the nerve growth factor and its receptor, thereby reducing pain signals .

Common Reagents and Conditions

The production of NV01 involves reagents such as culture media for cell growth, buffers for purification, and stabilizing agents to maintain the antibody’s integrity. The conditions include maintaining the cells at optimal temperatures and pH levels to ensure maximum yield and activity .

Major Products Formed

The primary product formed is the monoclonal antibody NV01 itself. During the purification process, impurities and by-products are removed to obtain a highly pure and active antibody .

Mechanism of Action

NV01 exerts its effects by binding to the nerve growth factor, preventing it from interacting with its receptor. This inhibition reduces the transmission of pain signals, thereby alleviating pain. The molecular targets involved include the nerve growth factor and its receptor, which are key players in pain signaling pathways .

Properties

Molecular Formula

C18H25N5O2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide

InChI

InChI=1S/C18H25N5O2S/c1-4-21(5-2)9-6-8-19-17(24)12-22-18(25)15-11-16-14(7-10-26-16)23(15)13(3)20-22/h7,10-11H,4-6,8-9,12H2,1-3H3,(H,19,24)

InChI Key

DRDIHUMOFDGYRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=O)C2=CC3=C(N2C(=N1)C)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.